molecular formula C19H20N2OS B11613653 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline

Cat. No.: B11613653
M. Wt: 324.4 g/mol
InChI Key: MKYRNEXHQCOQSF-UHFFFAOYSA-N
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Description

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a quinazoline derivative with a molecular formula of C19H20N2OS. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline typically involves the reaction of 6-ethoxy-4-methylquinazoline with 4-methylbenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy and methylbenzylsulfanyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological targets .

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

6-ethoxy-4-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazoline

InChI

InChI=1S/C19H20N2OS/c1-4-22-16-9-10-18-17(11-16)14(3)20-19(21-18)23-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3

InChI Key

MKYRNEXHQCOQSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)C)C

Origin of Product

United States

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